Desfluoroenrofloxacin

Description

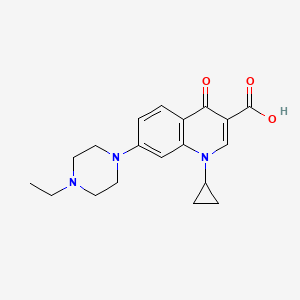

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-2-20-7-9-21(10-8-20)14-5-6-15-17(11-14)22(13-3-4-13)12-16(18(15)23)19(24)25/h5-6,11-13H,2-4,7-10H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGMQAFQBYWUPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40160834 | |

| Record name | Desfluoroenrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138892-82-7 | |

| Record name | Desfluoroenrofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138892827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desfluoroenrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESFLUOROENROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/519X2B4U4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Desfluoroenrofloxacin

Exploration of Antimicrobial Action

The antimicrobial efficacy of Desfluoroenrofloxacin is rooted in its ability to interfere with critical bacterial enzymes, a hallmark of the fluoroquinolone family.

Interactions with Bacterial DNA Gyrase and Topoisomerase IV

Like other fluoroquinolones, this compound's primary targets within bacterial cells are DNA gyrase and topoisomerase IV. nih.govmdpi.comyoutube.com These enzymes are essential for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair. mdpi.comwikipedia.orgyoutube.com DNA gyrase, a type II topoisomerase, introduces negative supercoils into DNA, a process vital for relieving the torsional strain that accumulates during DNA unwinding. wikipedia.orgyoutube.com Topoisomerase IV, also a type II topoisomerase, is primarily responsible for decatenating interlinked daughter chromosomes following replication. youtube.comnih.gov

Fluoroquinolones, including this compound, act by stabilizing the transient complex formed between these enzymes and the bacterial DNA. nih.gov This stabilization traps the enzyme in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks. nih.govnih.govnih.gov This disruption of DNA integrity ultimately triggers a cascade of events leading to bacterial cell death. nih.govnih.gov The formation of these drug-enzyme-DNA complexes is a key event in the bactericidal action of quinolones. nih.govnih.gov

Comparative Analysis with Parent Compound (Enrofloxacin) and Other Fluoroquinolones

This compound is a metabolite of enrofloxacin (B1671348), a widely used veterinary antibiotic. pharmaffiliates.comillinois.edusemanticscholar.org Enrofloxacin itself is a fluoroquinolone carboxylic acid derivative with broad-spectrum bactericidal activity. pharmaffiliates.comnih.gov The antimicrobial activity of enrofloxacin and its metabolites, including ciprofloxacin (B1669076) and by extension this compound, is generally potent against a wide range of gram-negative and gram-positive bacteria. illinois.edunih.govmerckvetmanual.com

While specific comparative studies on the potency of this compound versus enrofloxacin are not extensively detailed in the provided search results, the general mechanism of action is conserved. The efficacy of fluoroquinolones can vary based on the specific bacterial species and the presence of resistance mechanisms. For instance, enrofloxacin has demonstrated lower minimum inhibitory concentrations (MICs) for gram-positive bacteria compared to ciprofloxacin, which shows greater activity against Pseudomonas spp. merckvetmanual.com The development of resistance to one fluoroquinolone often confers cross-resistance to others in the same class. agriculture.vic.gov.au

Cellular and Molecular Responses to this compound Exposure

Exposure of bacteria to this compound elicits a range of cellular and molecular responses, primarily centered on the disruption of DNA-related processes and the activation of resistance strategies.

Impact on Bacterial DNA Synthesis and Integrity

The primary consequence of this compound's interaction with DNA gyrase and topoisomerase IV is the inhibition of bacterial DNA synthesis. nih.govslideshare.net By trapping the enzyme-DNA cleavage complex, the drug effectively blocks the progression of the replication fork, leading to a rapid and reversible cessation of DNA replication. nih.gov This inhibition of DNA synthesis is a direct result of the inability of the topoisomerases to perform their essential functions of DNA supercoiling, relaxation, and decatenation. wikipedia.orgnih.gov

The stabilization of the cleavage complex results in the accumulation of double-strand DNA breaks, which are highly lethal to the bacterial cell. nih.gov This damage to DNA integrity triggers the SOS response, a global stress response in bacteria that attempts to repair the DNA damage. nih.gov However, at sufficient drug concentrations, the damage is often irreparable, leading to cell death. nih.gov

Investigation of Resistance Mechanisms

The emergence of bacterial resistance to fluoroquinolones, including this compound, is a significant clinical concern. nih.gov Resistance can arise through several mechanisms, primarily involving genetic alterations that either reduce the drug's access to its target or modify the target itself. reactgroup.orgnih.govnih.gov

The most common mechanism of high-level resistance to fluoroquinolones involves mutations in the genes encoding DNA gyrase and topoisomerase IV. nih.govnih.govfrontiersin.org These mutations typically occur within a specific region of the gyrA and parC genes known as the quinolone resistance-determining region (QRDR). nih.govfrontiersin.org Alterations in the amino acid sequence of these target enzymes can reduce the binding affinity of the fluoroquinolone, thereby diminishing its inhibitory effect. nih.gov

In many gram-negative bacteria, the primary target is DNA gyrase, and initial resistance mutations often appear in the gyrA gene. nih.govnih.gov Subsequent mutations in the parC gene, which encodes a subunit of topoisomerase IV, can lead to higher levels of resistance. nih.govnih.gov Conversely, in some gram-positive bacteria, topoisomerase IV is the primary target. nih.govnih.gov

Studies on Escherichia coli isolated from diseased pigs have shown that a high percentage of enrofloxacin-resistant isolates possess chromosomal mutations in the gyrA, gyrB, parC, and parE genes. nih.gov These findings underscore the critical role of target-site mutations in conferring resistance to fluoroquinolones in veterinary settings.

Beyond target modification, other genetic adaptations can contribute to resistance. These include the overexpression of efflux pumps, which actively transport the antibiotic out of the bacterial cell, and alterations in the outer membrane porins that can limit drug uptake. reactgroup.orgnih.govmdpi.com Plasmid-mediated resistance genes, such as qnr genes, have also been identified and can contribute to reduced susceptibility to fluoroquinolones. nih.govnih.gov

Efflux Pump Modulation and Porin Alterations

The development of bacterial resistance to fluoroquinolones often involves mechanisms that limit the drug's access to its intracellular targets, DNA gyrase and topoisomerase IV. These mechanisms primarily include the active removal of the drug by efflux pumps and reduced drug entry through porin channels.

Efflux Pump Modulation: Efflux pumps are membrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell. jabonline.inmicropspbgmu.ru Overexpression of these pumps is a significant factor in multidrug resistance. jabonline.in In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is of primary clinical importance. researchgate.net These pumps are part of a tripartite system that spans both the inner and outer bacterial membranes, effectively expelling drugs from the cytoplasm or periplasm to the exterior of the cell. micropspbgmu.ru While specific studies on this compound are not available, it is plausible that its efficacy could be compromised by the overexpression of existing efflux pumps in bacteria, a common resistance mechanism against the broader class of fluoroquinolones.

Porin Alterations: Porins are protein channels in the outer membrane of Gram-negative bacteria that facilitate the passive diffusion of hydrophilic molecules, including many antibiotics, into the cell. mdpi.comnih.gov Bacteria can develop resistance by reducing the influx of these drugs. mdpi.com This is achieved through mutations that either decrease the number of porin channels on the cell surface or alter the structure of the porins themselves, thereby reducing their permeability to antibiotics. mdpi.comresearchgate.net Changes near the constriction zone of the porin channel can significantly affect the translocation of antibiotics. mdpi.com While research has identified key porins like OmpF in Escherichia coli as crucial for antibiotic entry, specific studies detailing the interaction of this compound with these channels are not present in the available literature. nih.gov

Enzymatic Biotransformation and Metabolic Pathways

The biotransformation, or metabolism, of xenobiotics like this compound is a process that modifies the chemical structure of the compound, typically to facilitate its excretion from the body. vedantu.com This process is generally divided into Phase I and Phase II reactions. researchgate.net

The identification of metabolites is crucial for understanding a drug's activity, potential toxicity, and elimination from the body. nih.gov Metabolism can convert a drug into active, inactive, or even toxic compounds. vedantu.com For the broader class of fluoroquinolones, metabolism often occurs at the piperazine (B1678402) ring. However, without specific studies on this compound, a definitive list of its metabolites cannot be provided. The characterization of metabolites typically relies on advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

The enzymatic systems responsible for drug metabolism are extensive and diverse.

Phase I Metabolism: These reactions introduce or expose functional groups (like -OH, -NH2, -SH) on the parent drug molecule. vedantu.com The most prominent family of enzymes involved in Phase I metabolism is the Cytochrome P450 (CYP) superfamily of monooxygenases. researchgate.net These enzymes, highly concentrated in the liver, are responsible for a wide range of oxidative and reductive biotransformations. researchgate.net While it is known that CYP enzymes are involved in the metabolism of many drugs, their specific role and the particular isozymes that might be involved in the biotransformation of this compound have not been detailed in the available research. Other non-CYP enzymes, such as alcohol dehydrogenase and aldehyde dehydrogenase, also participate in Phase I reactions. longdom.org

Phase II Metabolism: These are conjugation reactions where an endogenous molecule is attached to the functional group of the drug or its Phase I metabolite. vedantu.com This process generally increases the water solubility of the compound, aiding its elimination. Key enzyme families in Phase II include UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione (B108866) S-transferases (GSTs). researchgate.net The specific conjugation pathways and enzymes involved in the metabolism of this compound are not documented.

Pharmacokinetic and Pharmacodynamic Research Excluding Dosage/administration

Absorption Studies and Bioavailability Profiles

The systemic availability of Ciprofloxacin (B1669076) is dependent on the initial absorption of Enrofloxacin (B1671348) and its subsequent metabolism. Enrofloxacin generally exhibits high bioavailability after oral administration in most animal species, though it can be lower in ruminants. nih.gov Studies in pigs have shown Enrofloxacin's oral bioavailability to be between 83% and 101%. nih.gov

Distribution Dynamics within Biological Systems

The distribution of a compound throughout the body's tissues and fluids determines its site of action.

Enrofloxacin is characterized by a broad distribution in the organism, with a large volume of distribution that signifies excellent tissue penetration. nih.govnih.govnih.gov Tissue concentrations often surpass those found in plasma. msdvetmanual.comnih.gov The highest concentrations of the parent drug are typically found in the primary organs of metabolism and excretion, the liver and kidney. inchem.org

As a metabolite, Ciprofloxacin follows this distribution pattern. Studies in calves have measured the concentrations of both Enrofloxacin and its metabolite Ciprofloxacin in plasma and interstitial fluid (ISF) of subcutaneous tissue, gluteal musculature, and the pleural space. nih.gov In these studies, the free drug concentration of Ciprofloxacin in tissue fluid was found to be higher than in plasma. nih.gov This wide distribution is critical for treating infections in various body compartments. In pigs, Enrofloxacin has been shown to penetrate well into intramuscular, subcutaneous, and intrapleural tissues. researchgate.net Both Enrofloxacin and Ciprofloxacin have been detected in excretory products like urine and feces up to 24 hours post-administration in Thai swamp buffaloes. jst.go.jp

The extent to which a drug binds to proteins in the blood plasma affects its ability to diffuse into tissues and exert its pharmacological effect; only the unbound (free) fraction is active. researchgate.net Both Enrofloxacin and Ciprofloxacin exhibit low to moderate plasma protein binding, which contributes to their wide distribution. researchgate.net The unbound fraction of Ciprofloxacin is generally higher than that of Enrofloxacin, meaning a larger proportion of it is free and available in the plasma. nih.gov

| Compound | Species | Plasma Protein Binding (%) | Unbound (Free) Fraction (%) | Reference |

| Enrofloxacin | Dog | 34.74 | 65.26 | researchgate.net |

| Pig | 31.1 - 37.13 | 62.87 - 68.9 | researchgate.net | |

| Calf | ~46 | 54 | nih.gov | |

| Ciprofloxacin | Dog | 18.48 | 81.52 | researchgate.net |

| Calf | ~19 | 81 | nih.gov |

Elimination Pathways and Excretion Kinetics

Elimination involves the metabolic conversion and excretion of a drug and its metabolites from the body. toxmsdt.comnih.gov The primary routes for quinolones are through the kidneys (urine) and the biliary system (feces). msdvetmanual.cominchem.orgnih.gov

The elimination half-life (t½), a measure of how long it takes for the drug concentration to decrease by half, has been determined for both Enrofloxacin and Ciprofloxacin in various species. In calves, the plasma half-life for Ciprofloxacin was found to be slightly longer than that of its parent compound. nih.gov The liver is the main site of metabolism, where Enrofloxacin is converted to Ciprofloxacin through a process called oxidative dealkylation. msdvetmanual.cominchem.orgmdpi.com Ciprofloxacin itself can be further metabolized into other compounds. scialert.net In rats, major urinary metabolites include unchanged Enrofloxacin, Ciprofloxacin, and Enrofloxacin glucuronide. inchem.org

| Compound | Species | Elimination Half-Life (t½) (hours) | Reference |

| Enrofloxacin | Dog | 2.4 | nih.gov |

| Pig | 26.6 | researchgate.net | |

| Calf | 6.8 | nih.gov | |

| Ciprofloxacin | Calf | 7.3 | nih.gov |

Pharmacodynamic Modeling and Efficacy Predictions (excluding dosage/administration)

Pharmacodynamic modeling relates drug exposure to its antimicrobial effect, which helps in predicting efficacy.

For concentration-dependent antibiotics like fluoroquinolones, a key in vitro-in vivo correlation is established through pharmacokinetic/pharmacodynamic (PK/PD) integration. nih.govfrontiersin.org This involves correlating an in vivo exposure parameter, most commonly the Area Under the Curve (AUC) of the plasma concentration-time profile, with an in vitro potency measure, the Minimum Inhibitory Concentration (MIC) for a specific pathogen. mdpi.comnih.gov The goal is to achieve an AUC/MIC ratio that predicts successful bacterial eradication. mdpi.comnih.gov

This modeling considers the combined activity of both Enrofloxacin and its active metabolite, Ciprofloxacin. mdpi.comnih.gov For antimicrobials like these with moderate protein binding, the total plasma AUC has been shown to be a reasonable surrogate for the AUC in tissue, strengthening the correlation between systemic exposure and effect at the site of infection. researchgate.net Studies have used this PK/PD modeling to predict the efficacy of Enrofloxacin and Ciprofloxacin against pathogens such as Escherichia coli and Pasteurella multocida in various animal species. nih.govfrontiersin.org

Information regarding the chemical compound “Desfluoroenrofloxacin” is not available in the searched scientific literature. Specifically, no research data was found for Minimum Inhibitory Concentrations (MIC) or Mutant Prevention Concentrations (MPC) for a compound with this name.

The core structure of fluoroquinolone antibiotics, the class to which enrofloxacin belongs, requires a fluorine atom at the C-6 position for its potent antibacterial activity. The name "this compound" implies the absence of this critical fluorine atom. The removal of this functional group is known to significantly reduce or eliminate the antimicrobial efficacy of the compound. Consequently, it is likely that this compound is not a subject of pharmacodynamic research, such as MIC and MPC studies, due to its presumed lack of clinically relevant antimicrobial activity.

Scientific research on the metabolites of enrofloxacin primarily focuses on ciprofloxacin, which is the main active metabolite and retains potent antibacterial properties. nih.govnih.govmdpi.comavma.orgarccjournals.comcabidigitallibrary.orgresearchgate.net Studies extensively evaluate the pharmacokinetics and pharmacodynamics, including MIC values, of enrofloxacin and ciprofloxacin. nih.govnih.govmdpi.comcabidigitallibrary.org

No data tables or detailed research findings for "this compound" can be provided as no studies on its MIC or MPC were identified in the available research.

Antimicrobial Resistance Research Associated with Desfluoroenrofloxacin

Surveillance and Epidemiology of Resistance

Emergence and Spread of Desfluoroenrofloxacin Resistance

The emergence of resistance to this compound is intrinsically linked to the selective pressure exerted by the use of its parent compound, enrofloxacin (B1671348), in veterinary medicine. The overuse and misuse of fluoroquinolones in food-producing animals are significant drivers in the selection and proliferation of resistant bacterial strains. mdpi.com These resistant bacteria can then be transmitted to humans and other animals through various pathways, including the food chain and direct contact, highlighting a "One Health" perspective on antimicrobial resistance. mdpi.comcdc.gov

The spread of resistance is a multifaceted issue influenced by intrinsic and extrinsic factors. mdpi.com Intrinsic determinants include the presence of antimicrobial resistance genes (ARGs) and mobile genetic elements (MGEs) like plasmids, which can be transferred between different bacteria. mdpi.comnih.gov Extrinsic drivers encompass environmental stressors, such as the presence of antimicrobials in soil and water, which can accelerate the proliferation of resistant organisms. mdpi.com Modern global travel and trade further facilitate the rapid dissemination of resistant bacteria across geographical boundaries. cdc.gov

Cross-Resistance Patterns with Other Fluoroquinolones and Antibiotics

A significant concern with this compound resistance is the high potential for cross-resistance with other fluoroquinolones used in both human and veterinary medicine. nih.gov The mechanisms that confer resistance to this compound, such as target site mutations and efflux pumps, are often effective against a wide range of fluoroquinolones. nih.gov For instance, bacteria resistant to this compound are frequently also resistant to ciprofloxacin (B1669076), ofloxacin, and levofloxacin. nih.gov

This phenomenon occurs because these drugs share a similar mode of action, targeting bacterial DNA gyrase and topoisomerase IV. youtube.com Therefore, a mutation that alters the drug-binding site on one of these enzymes can reduce the efficacy of multiple drugs in the same class. nih.gov Furthermore, plasmid-mediated resistance genes often carry determinants for resistance to several classes of antibiotics, meaning the use of one antibiotic can co-select for resistance to others, including fluoroquinolones, beta-lactams, and macrolides. frontiersin.org This complicates treatment options and underscores the importance of prudent antibiotic use. frontiersin.org

Molecular Mechanisms of this compound Resistance

Resistance to this compound is primarily driven by two key molecular mechanisms: mutations in the target genes that encode for DNA gyrase and topoisomerase IV, and the acquisition of resistance genes via mobile genetic elements, such as plasmids.

Target Gene Mutations (e.g., GyrA, GyrB, ParC, ParE)

The primary mechanism of high-level resistance to fluoroquinolones involves alterations in the drug's target enzymes, DNA gyrase and topoisomerase IV. frontiersin.org These enzymes are essential for bacterial DNA replication. ijmm.ir DNA gyrase is composed of GyrA and GyrB subunits, while topoisomerase IV is made up of ParC and ParE subunits. youtube.com

Mutations within specific regions of the genes encoding these subunits, known as the quinolone resistance-determining regions (QRDRs), can prevent fluoroquinolones from binding effectively, thereby rendering the drug ineffective. frontiersin.orgijmm.ir In many Gram-negative bacteria, such as Escherichia coli and Salmonella enterica, mutations in the gyrA gene are the most common cause of resistance. frontiersin.orgnih.gov Subsequent mutations in parC can then lead to higher levels of resistance. nih.gov In some bacteria, DNA topoisomerase IV is the primary target, with initial mutations occurring in the parC gene. nih.gov

| Gene | Enzyme Subunit | Common Mutation Location (Codon) | Effect of Mutation |

|---|---|---|---|

| gyrA | DNA Gyrase Subunit A | Ser-83, Asp-87 | Confers primary resistance to fluoroquinolones. nih.gov |

| gyrB | DNA Gyrase Subunit B | Ser-464 | Contributes to higher levels of resistance. nih.gov |

| parC | Topoisomerase IV Subunit A | Ser-80, Glu-84 | Often a secondary mutation leading to increased resistance. nih.govnih.gov |

| parE | Topoisomerase IV Subunit B | Various | Less common but contributes to resistance. ijmm.ir |

Plasmid-Mediated Resistance Determinants

Plasmid-mediated quinolone resistance (PMQR) represents a significant mechanism for the horizontal transfer of resistance genes between bacteria. jlabphy.orgwikipedia.org Unlike chromosomal mutations, which are passed down vertically to daughter cells, plasmids can be shared among different bacterial species and genera, accelerating the spread of resistance. wikipedia.org Several families of PMQR genes have been identified.

The qnr genes (qnrA, qnrB, qnrS) produce proteins that protect DNA gyrase and topoisomerase IV from fluoroquinolone inhibition. jlabphy.org The aac(6')-Ib-cr gene encodes an aminoglycoside acetyltransferase that can also modify and inactivate certain fluoroquinolones, including ciprofloxacin. jlabphy.org Efflux pump genes, such as oqxAB and qepA, when located on plasmids, can actively transport fluoroquinolones out of the bacterial cell, reducing the intracellular drug concentration. jlabphy.org The presence of enrofloxacin has been shown to promote the transfer of plasmids carrying the qnrS gene, indicating that the use of this antibiotic can directly facilitate the spread of resistance determinants. nih.govresearchgate.net

| Gene Family | Mechanism of Action | Examples |

|---|---|---|

| qnr | Target protection (protects DNA gyrase and topoisomerase IV). jlabphy.org | qnrA, qnrB, qnrS jlabphy.org |

| aac(6')-Ib-cr | Enzymatic modification of the antibiotic. jlabphy.org | - |

| Efflux Pumps | Active removal of the antibiotic from the cell. jlabphy.org | oqxAB, qepA jlabphy.org |

Strategies to Mitigate this compound Resistance

Mitigating the development and spread of resistance to this compound requires a multifaceted approach that encompasses prudent antibiotic use, enhanced surveillance, and innovative therapeutic strategies.

Infection Prevention and Control: Basic hygiene measures, such as handwashing and proper sanitation in farm and healthcare settings, can significantly reduce the transmission of resistant bacteria. cdc.govnfid.org Preventing infections in the first place reduces the need for antibiotic use. nfid.org

Education: Educating veterinarians, farmers, and the public on the risks of antibiotic resistance and the importance of responsible antibiotic use is crucial for changing prescribing and usage behaviors. nih.govresearchgate.net

Alternative Therapies: Research into alternatives to conventional antibiotics, such as phage therapy and antibody-antibiotic conjugates, offers promising future strategies. frontiersin.org These approaches can be designed to be highly specific to target pathogens, potentially reducing the development of resistance. frontiersin.org

Inhibiting Resistance Mechanisms: Another novel approach involves developing compounds that inhibit the bacterial mechanisms of resistance. For example, targeting proteins like DsbA, which are essential for the proper functioning of resistance-conferring proteins in bacteria, could restore the effectiveness of existing antibiotics. imperial.ac.uk

By combining these strategies, it is possible to slow the emergence and spread of resistance to this compound and other critically important fluoroquinolones, thereby preserving their efficacy for future generations.

Combination Therapies

The use of combination therapy, where two or more antimicrobial agents are used concurrently, is a promising strategy to enhance efficacy and combat the development of resistance. Research in this area for fluoroquinolones often investigates synergistic, additive, or antagonistic interactions with other drugs.

While specific studies on this compound in combination therapies are limited in publicly available literature, research on the closely related compound, enrofloxacin, provides valuable insights. A study investigating the in vitro effects of enrofloxacin combined with aminoglycosides (gentamicin and amikacin) and polymyxins (colistin) against seven strains of Pseudomonas aeruginosa isolated from chronic otitis in dogs demonstrated positive interactions. The study, which utilized the fractional inhibitory concentration (FIC) index, found that the combination of enrofloxacin with gentamicin and enrofloxacin with amikacin exhibited a synergistic effect against all tested strains. The enrofloxacin-colistin combination showed synergism in 57.14% of cases and an additive effect in the remaining 42.86%. usab-tm.ro These findings suggest that combining enrofloxacin with other classes of antibiotics can be more effective than monotherapy, a principle that could potentially extend to this compound. usab-tm.ro

Table 1: Synergistic Effects of Enrofloxacin in Combination with Other Antibiotics against Pseudomonas aeruginosa

| Combination | Interaction | Percentage of Strains Showing Interaction |

| Enrofloxacin + Gentamicin | Synergism | 100% |

| Enrofloxacin + Amikacin | Synergism | 100% |

| Enrofloxacin + Colistin | Synergism | 57.14% |

| Additive | 42.86% |

Data from a study on Pseudomonas aeruginosa strains isolated from canine chronic otitis. usab-tm.ro

It is important to note that not all combinations are beneficial. A retrospective cohort study on the treatment of Japanese spotted fever found that combining fluoroquinolones with tetracyclines did not improve mortality outcomes and, in some cases, had deleterious effects. nih.gov This highlights the critical need for specific research on each drug combination to ensure safety and efficacy.

Novel Therapeutic Approaches

Beyond combination therapies, researchers are exploring novel therapeutic approaches to enhance the delivery and efficacy of antimicrobial agents, including fluoroquinolones. These strategies aim to overcome resistance mechanisms and improve drug targeting.

Nanoparticle-based Drug Delivery Systems

Nanoparticles are being investigated as carriers for antimicrobial drugs to improve their bioavailability and target delivery. For instance, delafloxacin, another fluoroquinolone, has been loaded into lipid-polymer hybrid nanoparticles (L-P-NPs). mdpi.com This formulation demonstrated a four-fold lower minimum inhibitory concentration (MIC) against Gram-positive strains and was 2-4-fold more potent against Gram-negative strains compared to the free drug. mdpi.com Similarly, delafloxacin-capped gold nanoparticles (DFX-AuNPs) have shown superior antibacterial activity against both Gram-negative and Gram-positive bacteria compared to delafloxacin alone. mdpi.com The use of nanoparticles as a delivery system for this compound could potentially enhance its antimicrobial activity and overcome certain resistance mechanisms.

Photodynamic Therapy

Advanced Analytical Methodologies for Desfluoroenrofloxacin

Chromatographic Techniques

Chromatography is fundamental to the separation and analysis of Desfluoroenrofloxacin from its parent compound and other related substances. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary methods employed, while Gas Chromatography-Mass Spectrometry (GC-MS) can be used for certain related compounds.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is a robust and widely used technique for the simultaneous determination of Enrofloxacin (B1671348) and its impurities, including this compound. nih.govsemanticscholar.org Stability-indicating RP-HPLC methods have been developed to separate the main active drug from its degradation products and known impurities. nih.gov

One such method utilizes a C-18 column with a gradient elution program. The mobile phase typically consists of an aqueous buffer (e.g., 0.1% triethylamine in 10 mM potassium dihydrogen phosphate, pH 2.5) and an organic modifier like methanol. nih.gov This setup allows for the effective resolution of this compound from Enrofloxacin and other potential impurities such as ciprofloxacin (B1669076) and fluoroquinolonic acid. nih.gov Detection is commonly performed using a UV detector, with wavelengths set at both 254 nm and 278 nm to ensure adequate sensitivity for all related compounds. nih.gov The validation of these HPLC methods according to ICH guidelines confirms their specificity, linearity, accuracy, and precision, making them suitable for routine quality control and stability testing of pharmaceutical dosage forms. nih.govsemanticscholar.org

Table 1: Example HPLC Parameters for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Kromasil C-18 (250 x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient of 0.1% TEA in 10 mM KH2PO4 (pH 2.5) and Methanol | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 278 nm and 254 nm | nih.gov |

| Column Temp. | 35°C | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Quantification

For highly sensitive and specific detection and quantification, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique is essential for analyzing trace levels of this compound in complex matrices such as animal tissues, plasma, and environmental samples. nih.govarccjournals.combohrium.com LC-MS/MS combines the powerful separation capabilities of HPLC with the definitive identification and quantification power of tandem mass spectrometry.

The analysis typically involves electrospray ionization (ESI) in positive mode, which is well-suited for the ionization of polar compounds like fluoroquinolones. nih.gov Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard (often a deuterated analog like Enrofloxacin-d5). nih.govresearchgate.net This approach provides excellent specificity, minimizing interference from matrix components. arccjournals.com LC-MS/MS methods have been validated for the analysis of numerous fluoroquinolones, including Enrofloxacin and its primary metabolite Ciprofloxacin, demonstrating low limits of detection (LOD) and quantification (LOQ), often in the low nanogram per liter (ng/L) to microgram per kilogram (µg/kg) range. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds

The use of Gas Chromatography-Mass Spectrometry (GC-MS) for the direct analysis of fluoroquinolones like this compound is challenging due to their high polarity and low volatility. jfda-online.com However, GC-MS is a powerful tool for the impurity profiling of volatile and semi-volatile chemicals that may be present as starting materials, intermediates, or by-products in the manufacturing process of the active pharmaceutical ingredient (API). thermofisher.comrroij.com

For non-volatile analytes, a chemical derivatization step is necessary to increase their volatility and thermal stability, making them amenable to GC analysis. jfda-online.comnih.gov This process involves reacting the analyte with a specific reagent to create a less polar and more volatile derivative. Common derivatization techniques include silylation or acylation, which target active hydrogen groups in the molecule. jfda-online.com While less common than LC-based methods for fluoroquinolones, a validated GC-MS method following derivatization could be applied for the analysis of this compound, particularly in complex matrices where alternative selectivity is required. researchgate.net

Spectroscopic Approaches

Spectroscopic methods are indispensable for the unambiguous identification and structural analysis of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for complete structural elucidation, while Mass Spectrometry (MS) is crucial for confirming molecular weight and profiling impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the complete and unambiguous structural elucidation of organic molecules, including this compound. A full suite of NMR experiments, including one-dimensional (1D) and two-dimensional (2D) techniques, can provide detailed information about the molecule's carbon-hydrogen framework.

For this compound, NMR analysis would be used to confirm its identity by comparing its spectrum to that of the parent compound, Enrofloxacin.

¹H NMR would show the characteristic signals for the protons in the molecule, and the absence of fluorine-proton coupling (¹⁹F-¹H J-coupling) in the aromatic region would confirm the "desfluoro" nature of the compound.

¹³C NMR would reveal the number and type of carbon atoms. The chemical shift of the carbon at the position where the fluorine atom is typically located in Enrofloxacin would be significantly different, providing further evidence of its absence.

2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity between protons and carbons, allowing for a complete assignment of the molecular structure and confirming that the core quinolone structure remains intact.

Mass Spectrometry (MS) for Impurity Profiling

Mass Spectrometry (MS) is a cornerstone of impurity profiling in the pharmaceutical industry, offering unparalleled sensitivity and specificity for detecting and identifying impurities, even at trace levels. rroij.com When coupled with a chromatographic technique like LC (LC-MS), it allows for the separation and identification of multiple components in a single analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is particularly valuable. It provides highly accurate mass measurements of the molecular ion, which allows for the determination of the elemental composition of an unknown impurity like this compound. For example, the measured mass would confirm a molecular formula corresponding to Enrofloxacin minus one fluorine atom and plus one hydrogen atom.

Tandem Mass Spectrometry (MS/MS or MSⁿ) is used to further elucidate the structure. researchgate.net In this technique, the molecular ion of the impurity is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint that can be compared to the parent drug or to known standards, confirming the location of the structural modification (i.e., the substitution of the fluorine atom with hydrogen). nih.gov This approach was used to study the impurity profile of ofloxacin ear drops, successfully elucidating the structures of seventeen impurities. turkjps.org

Computational Chemistry and in Silico Studies of Desfluoroenrofloxacin

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For Desfluoroenrofloxacin, QSAR models can predict its antibacterial efficacy by analyzing its structural and physicochemical properties in comparison to a dataset of related fluoroquinolone compounds with known activities.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for the biological activity of this compound and its analogs involves a multi-step process. Initially, a dataset of fluoroquinolone derivatives with experimentally determined antibacterial activities (e.g., Minimum Inhibitory Concentration, MIC) is compiled. Subsequently, a wide array of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Statistical methods, such as multiple linear regression (MLR), are then employed to build a mathematical model that correlates a selection of these descriptors with the observed biological activity. For instance, a hypothetical QSAR model for fluoroquinolones might take the form:

log(1/MIC) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where the β coefficients represent the contribution of each descriptor to the antibacterial activity. Through rigorous validation techniques, including internal and external validation, the predictive power and robustness of the QSAR model are assessed. Such models can then be used to predict the antibacterial activity of novel or uncharacterized fluoroquinolones like this compound.

Identification of Key Structural Descriptors

Through QSAR studies on the broader class of fluoroquinolones, several key structural descriptors have been identified as being crucial for their antibacterial activity. These descriptors shed light on the structural features of this compound that are likely to influence its efficacy.

Table 1: Key Structural Descriptors in Fluoroquinolone QSAR Models

| Descriptor Category | Specific Descriptor Example | Influence on Antibacterial Activity |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Affects the ability of the molecule to donate electrons in interactions with the target. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Influences the molecule's ability to accept electrons, which can be critical for binding. | |

| Atomic Charges on Specific Atoms | The charge distribution, particularly around the carboxylic acid and piperazine (B1678402) ring, is vital for interaction with the bacterial target. | |

| Steric | Molecular Volume | The size and shape of the molecule determine its fit within the binding pocket of the target enzyme. |

| Surface Area | Affects the overall interaction potential with the biological target. | |

| Topological | Connectivity Indices | Describe the branching and connectivity of the molecular structure, which can influence binding affinity. |

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are instrumental in visualizing and analyzing its interaction with key bacterial enzyme targets, primarily DNA gyrase and topoisomerase IV.

Ligand-Protein Interaction Analysis with Bacterial Targets

The primary mechanism of action for fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. Molecular docking simulations place this compound into the three-dimensional structure of the active sites of these enzymes to predict its binding mode.

These simulations reveal crucial interactions between the drug and the enzyme-DNA complex. Key interactions for fluoroquinolones typically involve:

Coordination with a Magnesium Ion (Mg²⁺): A divalent magnesium ion often mediates the interaction between the fluoroquinolone's carboxyl and ketone groups and specific amino acid residues within the enzyme's active site.

Hydrogen Bonding: The carboxyl group of the fluoroquinolone commonly forms hydrogen bonds with amino acid residues such as serine and aspartate in the quinolone resistance-determining region (QRDR) of the enzymes.

Pi-Pi Stacking: The aromatic ring system of the fluoroquinolone can engage in pi-pi stacking interactions with DNA bases at the site of cleavage.

The specific interactions of this compound would be predicted based on its unique structure, providing a molecular basis for its antibacterial activity.

Binding Affinity Predictions

Beyond predicting the binding pose, molecular docking algorithms also provide a scoring function to estimate the binding affinity between the ligand and its target. This score is a prediction of the strength of the interaction, with lower scores typically indicating a more favorable binding.

Table 2: Hypothetical Binding Affinity Predictions for this compound

| Bacterial Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| Escherichia coli DNA Gyrase | -8.5 | Ser83, Asp87, Arg121 |

| Staphylococcus aureus Topoisomerase IV | -7.9 | Ser80, Glu84 |

These predicted binding affinities can be used to compare the potential efficacy of this compound against different bacterial targets and relative to other fluoroquinolone antibiotics. A strong predicted binding affinity would suggest that this compound is likely to be an effective inhibitor of the target enzyme.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering deeper insights into the stability of the docked pose and the conformational changes that may occur upon binding. An MD simulation of the this compound-DNA gyrase complex would start with the docked structure and simulate the movements of atoms and molecules over a period of nanoseconds.

These simulations can reveal:

Stability of Key Interactions: MD simulations can assess the stability of the hydrogen bonds and other interactions predicted by molecular docking. The persistence of these interactions over the simulation time is a strong indicator of a stable binding mode.

Conformational Changes: The binding of this compound may induce conformational changes in the DNA gyrase enzyme. MD simulations can capture these changes, which may be crucial for the inhibitory mechanism.

Binding Free Energy Calculations: More advanced techniques, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be applied to the MD simulation trajectory to provide a more accurate estimation of the binding free energy. This value gives a quantitative measure of the binding affinity, corroborating the predictions from molecular docking.

By observing the dynamic behavior of the this compound-target complex, researchers can gain a more comprehensive understanding of its mechanism of action at the atomic level, which is invaluable for the rational design of next-generation antibiotics.

Conformational Analysis and Stability

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound involves identifying its most stable spatial arrangements, or conformers. Like other quinolones, the core structure of this compound consists of a bicyclic quinolone ring system. The flexibility of the molecule primarily arises from the rotation around the single bonds connecting the ethylpiperazine side chain at the C-7 position and the cyclopropyl (B3062369) group at the N-1 position.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are commonly used to investigate the conformational preferences of fluoroquinolone precursors. nih.gov These studies reveal that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformers. nih.gov For instance, an intramolecular hydrogen bond between the carboxylic acid proton and the ketone oxygen is a key feature in the conformational stability of related quinolone structures. The presence and strength of such interactions can be influenced by the surrounding solvent, which can be simulated using computational models. nih.gov

Table 1: Predicted Conformational Properties of this compound Note: The data in this table is derived from general knowledge of fluoroquinolone conformational analysis and is intended to be illustrative. Specific computational studies on this compound are not widely available.

| Parameter | Predicted Value/Observation | Significance |

|---|---|---|

| Most Flexible Regions | N-1 cyclopropyl group, C-7 ethylpiperazine ring | These regions can adopt various orientations, influencing receptor binding. |

| Key Stabilizing Interaction | Intramolecular H-bond (Carboxyl H to Ketone O) | Contributes to the planarity and stability of the core structure. |

| Preferred Piperazine Conformation | Chair conformation | Minimizes steric strain in the side chain. |

| Bioactive Conformation | Relatively planar quinolone core | Essential for intercalation with bacterial DNA and interaction with DNA gyrase. |

Ligand-Receptor Dynamics

The antibacterial action of quinolones stems from their inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.comnih.gov These enzymes are vital for bacterial DNA replication, transcription, and repair. nih.gov In silico molecular docking and molecular dynamics simulations are powerful tools to elucidate the interactions between this compound and its target receptors at an atomic level. nih.gov

Molecular docking studies predict the preferred binding orientation of a ligand within the active site of a receptor. For fluoroquinolones, the binding site is located in the quinolone resistance-determining region (QRDR) of the DNA gyrase and topoisomerase IV enzymes. nih.govnih.gov The binding is typically stabilized by a network of interactions, including:

Hydrogen Bonds: The carboxylic acid and ketone groups on the quinolone core form crucial hydrogen bonds with amino acid residues in the receptor's active site. nih.gov

Hydrophobic Interactions: The cyclopropyl group and the quinolone ring itself engage in hydrophobic interactions with nonpolar residues.

Pi-Stacking: The aromatic quinolone ring can participate in pi-stacking interactions with aromatic amino acid residues like tyrosine. nih.gov

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex, revealing how the complex behaves over time. These simulations can highlight the stability of the binding pose predicted by docking and identify key residues that are critical for maintaining the interaction. nih.gov Studies on fluoroquinolones have shown that the flexibility of the piperazine side chain allows it to adopt a conformation that optimizes interactions within a specific sub-pocket of the enzyme's active site. nih.gov The absence of the C-6 fluorine atom in this compound compared to its fluoroquinolone counterparts may subtly alter the electronic distribution of the quinolone ring, potentially influencing the strength of these interactions.

Table 2: Predicted Ligand-Receptor Interactions for this compound with DNA Gyrase Note: This table is based on known interactions of fluoroquinolones with their target enzymes and serves as a predictive model for this compound.

| Interaction Type | This compound Moiety | DNA Gyrase Residue (Example) | Predicted Importance |

|---|---|---|---|

| Hydrogen Bonding | 3-Carboxylic Acid, 4-Keto group | Serine, Aspartic Acid | High (Essential for binding) |

| Hydrophobic Interactions | N-1 Cyclopropyl group | Alanine, Valine | Moderate (Contributes to affinity) |

| Pi-Stacking | Quinolone Aromatic Rings | Tyrosine | Moderate (Enhances binding stability) |

| Ionic/Water-Mediated | Piperazine Nitrogen | Water molecules, Acidic residues | High (Mediates key contacts) |

In Silico Pharmacokinetics and ADME-Tox Predictions

In silico ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling is a critical component of early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles and low toxicity risks. benthamdirect.comcumhuriyet.edu.trnih.gov Various computational models, often based on Quantitative Structure-Activity Relationships (QSAR), are employed to predict these properties based on the molecule's chemical structure. journalijar.comnih.gov

Absorption: Properties such as aqueous solubility, lipophilicity (logP), and permeability are key determinants of oral absorption. frontiersin.org The PubChem database provides some computed properties for this compound. nih.gov Its predicted XLogP3 value of -0.3 suggests a relatively hydrophilic nature, which could influence its absorption characteristics. nih.gov Models can also predict permeability through biological membranes, such as the Caco-2 cell line, which is an in vitro model for the human intestinal wall. frontiersin.org

Distribution: The extent to which a drug distributes into various tissues is influenced by factors like plasma protein binding and its ability to cross biological barriers like the blood-brain barrier. In silico models can predict these parameters based on molecular descriptors.

Metabolism: The cytochrome P450 (CYP) enzyme family is primarily responsible for the metabolism of many drugs. Computational models can predict whether a compound is likely to be a substrate or inhibitor of specific CYP isoforms, which is crucial for anticipating potential drug-drug interactions.

Excretion: Predictions regarding the primary route of elimination (e.g., renal or hepatic) can be made based on the physicochemical properties of the molecule.

Toxicity: A wide range of toxicological endpoints can be predicted in silico, including mutagenicity (e.g., Ames test), cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity. These predictions are based on the presence of toxicophores (chemical substructures known to be associated with toxicity) and QSAR models trained on large datasets of known toxic compounds.

Table 3: Predicted ADME-Tox Profile of this compound Note: This data is a combination of computed properties from PubChem and illustrative predictions from general ADME-Tox models for similar chemical structures.

| ADME-Tox Parameter | Predicted Value/Classification | Source/Method | Implication |

|---|---|---|---|

| Molecular Weight | 341.4 g/mol | PubChem nih.gov | Compliant with Lipinski's Rule of Five |

| XLogP3 (Lipophilicity) | -0.3 | PubChem nih.gov | Indicates good aqueous solubility |

| Hydrogen Bond Donors | 1 | PubChem nih.gov | Compliant with Lipinski's Rule of Five |

| Hydrogen Bond Acceptors | 5 | PubChem nih.gov | Compliant with Lipinski's Rule of Five |

| Human Intestinal Absorption | High (Predicted) | QSAR Model | Likely to be well-absorbed orally |

| Blood-Brain Barrier Permeation | Low (Predicted) | QSAR Model | Reduced potential for CNS side effects |

| CYP2D6 Substrate | No (Predicted) | QSAR Model | Lower potential for certain drug interactions |

| hERG Inhibition | Low Risk (Predicted) | QSAR Model | Lower risk of cardiotoxicity |

| Ames Mutagenicity | Negative (Predicted) | QSAR Model | Unlikely to be mutagenic |

Environmental Fate and Ecotoxicology of Desfluoroenrofloxacin

Environmental Occurrence and Distribution

Desfluoroenrofloxacin (Ciprofloxacin) is frequently detected in various environmental compartments across the globe. Due to its widespread use and incomplete removal in conventional wastewater treatment plants, it is consistently found in sewage treatment plant effluents, surface waters, groundwater, and even drinking water sources. mdpi.comnih.govdeswater.com Concentrations in aquatic systems typically range from the nanogram per liter (ng/L) to the microgram per liter (µg/L) level. nih.gov For instance, studies have reported concentrations in river waters varying from non-detectable up to 75.70 µg/L in highly impacted areas. nih.govnih.govnih.gov

This continuous introduction into aquatic environments has led to the compound being described as "pseudo-persistent." nih.gov Although it can be degraded, its rate of entry into the environment is often comparable to or greater than its rate of removal, leading to sustained environmental concentrations. nih.gov Consequently, aquatic organisms may experience long-term exposure to this biologically active compound. nih.govmdpi.com The compound has also been detected in soils and sediments, with concentrations reported between 0.57 µg/kg and 0.35 mg/kg. nih.gov

Degradation Pathways in Various Environmental Compartments

The environmental persistence of this compound is determined by its susceptibility to various degradation processes, including photodegradation, biodegradation, and its tendency to sorb to soil and sediment particles.

Photodegradation, driven by natural sunlight, is a significant pathway for the transformation of this compound in surface waters. researchgate.netnih.gov The process involves the absorption of light, which leads to a series of complex chemical reactions. Research has shown that both simulated solar light and UV irradiation can effectively degrade the compound. nih.goviwaponline.comoatext.com The degradation primarily involves chemical modifications to three key parts of the molecule: the piperazinyl substituent, the quinolone moiety, and the cyclopropyl (B3062369) group. nih.gov

The photodegradation process results in the formation of numerous intermediate products. nih.govcore.ac.uk Studies using liquid chromatography-tandem mass spectrometry have identified various transformation products, indicating that the parent compound is broken down into smaller molecules through reactions like defluorination and decarboxylation. researchgate.netnih.gov It is important to note that while photodegradation reduces the concentration of the parent compound, the resulting intermediates may themselves have toxicological properties. nih.gov

This compound is generally considered to be resistant to biodegradation, particularly in aqueous systems where it is often recalcitrant. iwaponline.comnih.gov However, in soil environments, some microbial degradation and mineralization can occur. nih.gov The limited bioavailability of the compound in soil, due to strong sorption, may reduce its antimicrobial effects and permit some level of microbial breakdown. nih.gov

The mobility of this compound in the environment is largely controlled by its strong tendency to adsorb to soil and sediment particles. nih.govfrontiersin.org This high sorption affinity limits its potential to leach into groundwater and move with surface water runoff. nih.gov The primary factors influencing its sorption include the soil's clay content, cation exchange capacity (CEC), and to a lesser extent, the soil organic carbon content. frontiersin.orgfrontiersin.org Cation exchange has been identified as a primary mechanism for its adsorption under acidic conditions. frontiersin.orgfrontiersin.org

The strength of this interaction is quantified by the soil-water partition coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). High Kd and Koc values indicate strong binding and low mobility. Studies have reported a wide range of sorption coefficients for this compound, reflecting its behavior across diverse soil types.

Ecotoxicological Impact on Non-Target Organisms

Despite being designed to target bacteria, this compound can exert toxic effects on non-target organisms, posing a risk to aquatic ecosystems.

Algae: Algae and cyanobacteria, as primary producers, are particularly sensitive to this compound. The compound can inhibit algal growth, with reported 96-hour EC50 (the concentration causing a 50% effect) values for the green alga Microcystis aeruginosa being 49.80 mg/L. mdpi.com For the alga Raphidocelis subcapitata, the EC50 for growth inhibition was determined to be 3.5 mg/L. bioscience.co.uk Even at lower concentrations, significant inhibition of growth rate and cell density has been observed. nih.gov Effects on marine periphyton (biofilms of algae and bacteria) have also been documented, where ciprofloxacin (B1669076) altered the functional diversity of the bacterial community. nih.gov

Invertebrates: Aquatic invertebrates like the water flea Daphnia magna are standard models for ecotoxicity testing. While this compound generally shows moderate acute toxicity to these organisms, chronic exposure can impair life-history traits. nih.govnih.gov Studies have reported 48-hour LC50 (the concentration lethal to 50% of the population) values in the range of milligrams per liter. However, long-term exposure to lower, more environmentally relevant concentrations has been shown to cause genotoxic damage and oxidative stress. iwaponline.com

Fish: Data on the acute toxicity of this compound to fish suggests a lower sensitivity compared to algae and some invertebrates. nih.govresearchgate.net For example, one study found no acute toxicity for the fish Gambusia holbrooki at the tested concentrations. nih.govresearchgate.net However, other research indicates that environmentally relevant concentrations can cause sublethal effects, including biochemical and histopathological changes in the gills and kidneys of fish species like the neotropical catfish Rhamdia quelen. semanticscholar.org

Terrestrial Ecotoxicity (e.g., Soil Organisms, Plants)

The ecotoxicity of this compound in terrestrial environments is not extensively documented in publicly available literature. However, the toxicity of its parent compound, enrofloxacin (B1671348), has been studied in various soil organisms and plants, providing an indication of the potential effects of its metabolites.

Effects on Soil Organisms:

Studies on the effects of enrofloxacin on soil invertebrates, such as earthworms, have been conducted. For instance, research on Eisenia fetida exposed to enrofloxacin has shown that it can induce oxidative stress and affect burrowing activity and respiration at concentrations of 10 mg/kg of soil. nih.gov Lower concentrations of 0.1 and 1.0 mg/kg of soil did not show toxic symptoms in the same study. nih.gov In another study, the combined exposure of enrofloxacin and di-(2-ethylhexyl) phthalate (B1215562) (DEHP) on Eisenia fetida demonstrated that the combined toxicity was greater than the individual toxicities, with the order of toxicity being ENR + DEHP > DEHP > ENR. mdpi.com

Research on the collembolan Folsomia candida has shown that norfloxacin, another fluoroquinolone, had minimal effects at the population and individual levels, though changes in antioxidant enzyme activities were observed at higher concentrations and longer exposure times. nih.gov

Interactive Data Table: Ecotoxicity of Enrofloxacin in Soil Organisms

| Species | Compound | Exposure Duration | Endpoint | Value | Reference |

| Eisenia fetida | Enrofloxacin | 8 weeks | Oxidative stress, reduced burrowing and respiration | 10 mg/kg soil | nih.gov |

| Eisenia fetida | Enrofloxacin | 8 weeks | No observed toxic symptoms | 0.1 and 1.0 mg/kg soil | nih.gov |

| Eisenia fetida | Enrofloxacin + DEHP | 28 days | Synergistic toxic effect | Not specified | mdpi.com |

| Folsomia candida | Norfloxacin | Not specified | Minimal population and individual effects | Not specified | nih.gov |

Effects on Plants:

The impact of fluoroquinolones on plants has also been investigated. A study on wheat (Triticum aestivum) showed that while germination was unaffected by enrofloxacin at any tested concentration, higher concentrations of 100 and 300 mg/L significantly decreased wheat growth. nih.gov This suggests that while early developmental stages may be resilient, subsequent growth can be hampered by the presence of these compounds in the growth medium. nih.gov The study concluded that high concentrations of fluoroquinolones can cause oxidative stress in wheat, potentially reducing crop productivity in the long term. nih.gov

Bioaccumulation and Biomagnification Potential

Bioaccumulation:

Bioaccumulation is the process by which organisms absorb a substance from the environment at a rate faster than they can eliminate it. The potential for this compound to bioaccumulate in terrestrial organisms is not well-documented. However, studies on the parent compound, enrofloxacin, indicate a potential for uptake by soil organisms. In a study with Eisenia fetida, less than 20% of the spiked enrofloxacin was absorbed by the earthworms. nih.gov

The soil sorption coefficient (Kd) is a key parameter in assessing the potential for a chemical to be taken up by organisms. A higher Kd value indicates stronger binding to soil particles and potentially lower bioavailability for uptake. The sorption of enrofloxacin to soil is influenced by factors such as clay and organic matter content. bohrium.comfrontiersin.orgresearchgate.net The log Koc, which normalizes the sorption coefficient to the organic carbon content of the soil, is another important indicator of mobility and potential for bioaccumulation. chemsafetypro.com For enrofloxacin, Kd values can be significant, suggesting strong binding to soil. mdpi.com

Biomagnification:

Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. There is currently a lack of specific studies on the biomagnification potential of this compound in terrestrial food webs. Generally, for a compound to biomagnify, it must be persistent in the environment, bioavailable, and readily stored in the tissues of organisms. The strong sorption of fluoroquinolones like enrofloxacin to soil may limit their bioavailability and, consequently, their potential for biomagnification. bohrium.comfrontiersin.orgresearchgate.net

Ecological Risk Assessment Methodologies

The ecological risk assessment of veterinary antibiotics and their metabolites in the environment typically follows a structured framework. A common approach is the Risk Quotient (RQ) method. epa.govepa.govmdpi.com

The RQ is calculated by dividing the Predicted Environmental Concentration (PEC) of a substance by its Predicted No-Effect Concentration (PNEC). mdpi.com

RQ = PEC / PNEC

Predicted Environmental Concentration (PEC): This is the estimated concentration of the substance in a specific environmental compartment (e.g., soil). It is determined based on factors such as the amount of the parent drug used, its metabolism rate, and the application rate of manure to land. The persistence and mobility of the substance, influenced by factors like its soil sorption coefficient (Kd) and degradation half-life (DT50), are also critical in determining the PEC. mdpi.comnih.govresearchgate.netmdpi.com

Predicted No-Effect Concentration (PNEC): This is the concentration below which adverse effects on the ecosystem are not expected to occur. The PNEC is typically derived from ecotoxicity data from laboratory studies on representative organisms (e.g., earthworms, springtails, plants). mdpi.com This involves determining endpoints such as the No-Observed-Effect Concentration (NOEC) or the concentration causing a 50% effect (EC50). epa.govmdpi.com

A risk is generally considered to be present if the RQ value is greater than 1. mdpi.com Different levels of concern may be established based on the magnitude of the RQ. epa.gov

For this compound, a comprehensive ecological risk assessment would require specific data on its:

Terrestrial ecotoxicity: To determine the PNEC, toxicity data for a range of soil organisms and plants are needed. This would involve standardized tests to measure endpoints like survival, reproduction, and growth.

Environmental fate: To accurately estimate the PEC, information on the degradation rate and mobility (sorption characteristics) of this compound in different soil types is essential.

Due to the limited availability of specific data for this compound, a robust ecological risk assessment for this particular metabolite is challenging at present. Future research should focus on generating these critical datasets to enable a more accurate evaluation of its potential environmental risk.

Synthesis and Future Directions in Desfluoroenrofloxacin Research

Integration of Multidisciplinary Findings

A comprehensive understanding of Desfluoroenrofloxacin necessitates a multidisciplinary approach, integrating insights from synthetic chemistry, analytical chemistry, microbiology, and environmental science. The synthesis of ciprofloxacin (B1669076), a complex multi-step process, can lead to the formation of various impurities, including this compound, if reaction conditions are not carefully controlled. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the identification, quantification, and structural confirmation of such impurities to ensure the final pharmaceutical product's purity and safety. synthinkchemicals.com

From a microbiological perspective, the presence of impurities like this compound in an antibiotic formulation is a critical concern. Research has begun to investigate how these related chemical entities impact bacterial growth and the development of antibiotic resistance. One study investigating ciprofloxacin impurities, including fluoroquinolonic acid (this compound), found that while the impurities themselves displayed only modest antimicrobial activity compared to the parent ciprofloxacin, their presence could potentially permit bacterial growth and foster resistance development. researchgate.net This highlights the need to integrate analytical data on impurity levels with microbiological studies to assess the full impact on therapeutic efficacy and resistance dynamics. Furthermore, the environmental fate of fluoroquinolones and their derivatives is an area of growing concern, as these compounds can enter ecosystems through wastewater and agricultural runoff, potentially driving the selection of resistant bacteria in the environment. nih.govresearchgate.net

Identification of Knowledge Gaps and Emerging Research Questions

Despite its recognition as a significant impurity, there are substantial knowledge gaps in the scientific understanding of this compound. Research has primarily focused on its detection and control within the context of ciprofloxacin manufacturing, leaving many questions about its intrinsic biological and environmental activity unanswered. synzeal.comsynthinkchemicals.com Addressing these gaps is essential for a complete risk assessment.

Key emerging research questions include:

Pharmacokinetics and Metabolism: What is the absorption, distribution, metabolism, and excretion (ADME) profile of pure this compound in biological systems? Understanding its fate in the body is crucial to determine if it contributes to the therapeutic or toxicological profile of the parent drug.

Baseline Antimicrobial Activity: While considered to have modest activity, what is the minimum inhibitory concentration (MIC) of this compound against a wide panel of clinically relevant bacteria, including both susceptible and resistant strains? researchgate.net

Sub-inhibitory Effects and Resistance Selection: What are the specific molecular mechanisms through which sub-lethal concentrations of this compound might select for antibiotic resistance? Does it induce the same mutations in target genes (e.g., gyrA) as ciprofloxacin, or does it promote resistance through other pathways like efflux pump upregulation? nih.govnih.gov

Environmental Persistence and Degradation: What is the environmental fate of this compound? nih.gov How does it behave in soil and aquatic systems, what are its degradation pathways, and what is its potential for bioaccumulation? nih.govnih.gov

Interaction with Parent Compound: Does the presence of this compound antagonize, synergize, or have an indifferent effect on the antimicrobial activity of ciprofloxacin or enrofloxacin (B1671348)?

Addressing these questions requires dedicated studies that treat this compound not just as an impurity, but as a distinct chemical entity with its own profile of activity and environmental impact.

Translational Research Perspectives (e.g., Impurity Management, Resistance Monitoring)

Translational research on this compound is centered on two key practical areas: impurity management in the pharmaceutical industry and its potential role in the broader crisis of antimicrobial resistance (AMR).

Impurity Management: Regulatory bodies like the International Conference on Harmonisation (ICH) have strict guidelines for the identification, qualification, and control of impurities in active pharmaceutical ingredients (APIs). nih.gov For this compound, this involves:

Process Control: Optimizing the synthesis of ciprofloxacin to minimize the formation of this compound and other related substances. derpharmachemica.com This includes carefully controlling reaction parameters and purification steps.

Analytical Method Development: Developing and validating robust analytical methods to accurately detect and quantify this compound in batches of the final drug product. researchgate.netbohrium.com Pharmacopoeias like the European Pharmacopoeia (EP) provide reference standards for Ciprofloxacin Impurity A to facilitate this process. veeprho.comsigmaaldrich.com

Specification Setting: Establishing acceptable limits for this compound in the final product based on toxicological data and regulatory standards. nih.gov

Resistance Monitoring: The widespread use of fluoroquinolones contributes to selective pressure that drives the evolution of resistant bacteria. hardydiagnostics.comfrontiersin.org While the parent antibiotic is the main driver, the contribution of impurities and environmental degradation products cannot be ignored. A translational perspective on resistance monitoring should include:

Surveillance Programs: Integrating the monitoring of antibiotic derivatives like this compound into environmental surveillance programs to better understand the landscape of selective pressures.

Mechanism Investigation: Studying whether exposure to this compound leads to cross-resistance to ciprofloxacin or other fluoroquinolones. nih.gov Low-level resistance conferred by related compounds can serve as a stepping stone for the selection of high-level resistance mutations. frontiersin.org

One Health Approach: Recognizing that antibiotic resistance is a "One Health" issue, requiring an understanding of the connections between human, animal, and environmental health. nih.gov Studying compounds like this compound, which are relevant in both veterinary (via enrofloxacin) and human medicine (via ciprofloxacin), is a key part of this integrated approach.

Call for Collaborative and Innovative Research Approaches

To address the existing knowledge gaps and translational challenges surrounding this compound, a concerted and collaborative research effort is required. Progress in this area can no longer be a peripheral aspect of ciprofloxacin research but must become a focused field of inquiry.

A future-oriented approach should include:

Public-Private Partnerships: Collaboration between pharmaceutical manufacturers, academic researchers, and regulatory agencies is essential. Industry expertise in synthesis and impurity control can be combined with academic capabilities in microbiology, toxicology, and environmental science to generate comprehensive data sets.

Advanced Analytical Techniques: Employing cutting-edge methods like chemical proteomics and advanced mass spectrometry can help identify the specific cellular off-targets of this compound and elucidate its mechanisms of action and toxicity. fq100.org

Open Data Sharing: Creating platforms for sharing data on the detection, biological activity, and environmental levels of antibiotic impurities would accelerate research and inform regulatory policies globally.

Focus on Environmental Dimensions: Innovative research should focus on the "real-world" impact of fluoroquinolone impurities in complex environmental matrices, moving beyond simple laboratory studies. nih.gov

By fostering collaborative networks and adopting innovative methodologies, the scientific community can fully characterize the role of this compound in drug safety, clinical efficacy, and the global challenge of antimicrobial resistance, ultimately leading to better impurity management and more effective antibiotic stewardship. fq100.org

Table 1: Chemical Identifiers for this compound (Ciprofloxacin Impurity A)

| Identifier | Value | Source |

| Chemical Name | 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | synzeal.comveeprho.com |

| Common Synonyms | Fluoroquinolonic Acid, Q-Acid | synzeal.comsigmaaldrich.com |

| CAS Number | 86393-33-1 | biosynth.comsigmaaldrich.com |

| Molecular Formula | C₁₃H₉ClFNO₃ | biosynth.comsigmaaldrich.com |

| Molecular Weight | 281.67 g/mol | biosynth.comsigmaaldrich.com |

Q & A

Q. What analytical methods are validated for detecting desfluoroenrofloxacin in biological matrices, and how are they optimized?